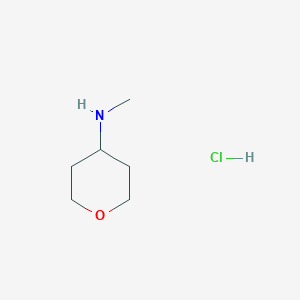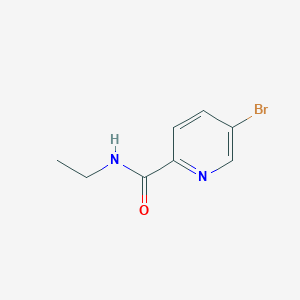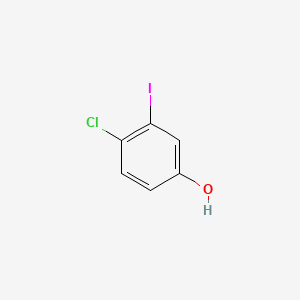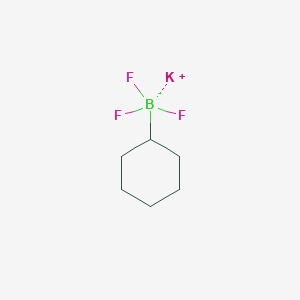
环己基三氟硼酸钾
描述
Potassium cyclohexyltrifluoroborate is an organoboron compound with the molecular formula C6H11BF3K and a molecular weight of 190.06 g/mol . It is a crystalline solid that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
科学研究应用
Potassium cyclohexyltrifluoroborate has a wide range of applications in scientific research:
作用机制
Target of Action
Potassium cyclohexyltrifluoroborate is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . It is often used as a precursor for difluoroboranes , which are key targets in various chemical reactions.
Mode of Action
The mode of action of Potassium cyclohexyltrifluoroborate involves its interaction with other reactants in a chemical reaction. It is known to participate in reactions through single-electron transfer induced deboronative radical addition to an electron-deficient alkene followed by single-electron reduction and polar 4-exo-tet cyclization with a pendant alkyl halide .
Biochemical Pathways
Potassium cyclohexyltrifluoroborate affects the biochemical pathways involved in the synthesis of various organic compounds. It is used as a boronating agent, contributing to the formation of carbon-boron bonds in organic molecules . The downstream effects of these reactions include the synthesis of a wide range of organic compounds.
Result of Action
The result of Potassium cyclohexyltrifluoroborate’s action is the formation of new organic compounds. It contributes to the formation of carbon-boron bonds, enabling the synthesis of a wide range of organic compounds .
生化分析
Biochemical Properties
Potassium cyclohexyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as cross-coupling and other catalytic processes. The compound’s ability to form stable complexes with transition metals makes it a valuable reagent in these reactions . The nature of these interactions often involves the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the stability and reactivity of the compound in biochemical environments.
Cellular Effects
Potassium cyclohexyltrifluoroborate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Additionally, potassium cyclohexyltrifluoroborate can impact the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of potassium cyclohexyltrifluoroborate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound can bind to active sites of enzymes, either enhancing or inhibiting their catalytic activity . This binding interaction is often mediated by the formation of boron-containing complexes, which can alter the enzyme’s conformation and function. Furthermore, potassium cyclohexyltrifluoroborate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium cyclohexyltrifluoroborate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that potassium cyclohexyltrifluoroborate can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of potassium cyclohexyltrifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, potassium cyclohexyltrifluoroborate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Potassium cyclohexyltrifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism. Additionally, potassium cyclohexyltrifluoroborate may alter the levels of specific metabolites, contributing to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, potassium cyclohexyltrifluoroborate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of potassium cyclohexyltrifluoroborate are critical for its function, as they determine the compound’s availability and activity within different cellular contexts.
Subcellular Localization
The subcellular localization of potassium cyclohexyltrifluoroborate is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The activity and function of potassium cyclohexyltrifluoroborate are closely linked to its subcellular localization, as this determines the specific biochemical pathways and processes that the compound can influence.
准备方法
Synthetic Routes and Reaction Conditions: Potassium cyclohexyltrifluoroborate can be synthesized through the reaction of cyclohexylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of cyclohexylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of potassium hydrogen fluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation of the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of potassium cyclohexyltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes .
化学反应分析
Types of Reactions: Potassium cyclohexyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like THF or dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted cyclohexyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
- Potassium ethyltrifluoroborate
- Potassium cyclobutyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
- Potassium pyridine-3-trifluoroborate
Comparison: Potassium cyclohexyltrifluoroborate is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. Compared to other potassium organotrifluoroborates, it offers distinct reactivity patterns and stability, making it suitable for specific synthetic applications. Its larger ring size compared to cyclopropyl and cyclobutyl analogs provides different steric interactions, which can influence the outcome of chemical reactions .
属性
IUPAC Name |
potassium;cyclohexyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDXLJUMJZXRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635456 | |
| Record name | Potassium cyclohexyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446065-11-8 | |
| Record name | Potassium cyclohexyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclohexyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


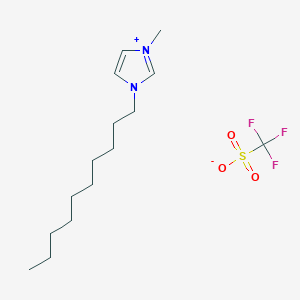

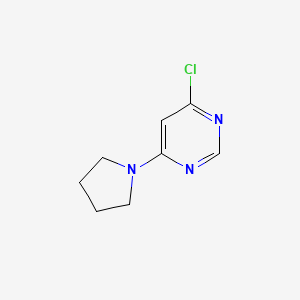

![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)

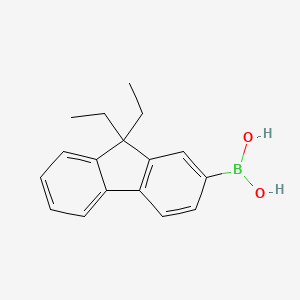
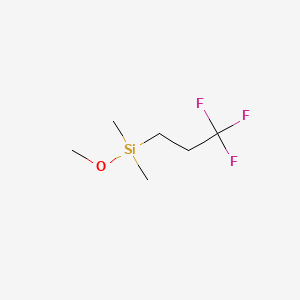


![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)
